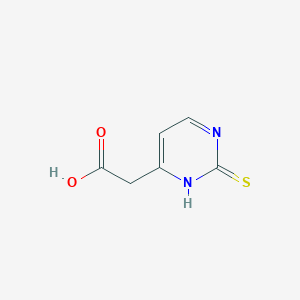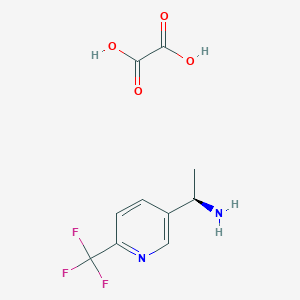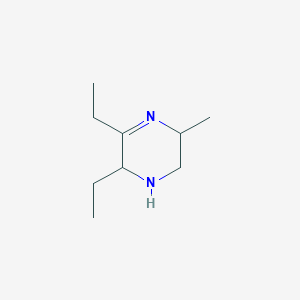
5,6-Diethyl-3-methyl-1,2,3,6-tetrahydropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diethyl-3-methyl-1,2,3,6-tetrahydropyrazine is an organic compound with the molecular formula C9H18N2. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. This compound is characterized by its tetrahydropyrazine ring structure, which is substituted with ethyl and methyl groups. Pyrazines are known for their diverse applications in various fields, including flavor and fragrance industries, pharmaceuticals, and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethyl-3-methyl-1,2,3,6-tetrahydropyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-butanedione with ethylamine and methylamine can lead to the formation of the desired tetrahydropyrazine ring. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the final product. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Diethyl-3-methyl-1,2,3,6-tetrahydropyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazine or fully reduced pyrazine derivatives.
Substitution: The ethyl and methyl groups on the tetrahydropyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction can produce dihydropyrazine derivatives.
Aplicaciones Científicas De Investigación
5,6-Diethyl-3-methyl-1,2,3,6-tetrahydropyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the flavor and fragrance industry due to its characteristic aroma.
Mecanismo De Acción
The mechanism of action of 5,6-Diethyl-3-methyl-1,2,3,6-tetrahydropyrazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylpyrazine: Another pyrazine derivative with similar structural features but different substitution patterns.
Tetramethylpyrazine: Known for its use in traditional medicine and its neuroprotective properties.
2-Ethyl-3,5-dimethylpyrazine: Commonly used in the flavor industry for its roasted and nutty aroma.
Uniqueness
5,6-Diethyl-3-methyl-1,2,3,6-tetrahydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its tetrahydropyrazine ring structure and the presence of both ethyl and methyl groups make it a versatile compound with diverse applications in various fields.
Propiedades
Fórmula molecular |
C9H18N2 |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
5,6-diethyl-3-methyl-1,2,3,6-tetrahydropyrazine |
InChI |
InChI=1S/C9H18N2/c1-4-8-9(5-2)11-7(3)6-10-8/h7-8,10H,4-6H2,1-3H3 |
Clave InChI |
IQHCMELKALRGBH-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=NC(CN1)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


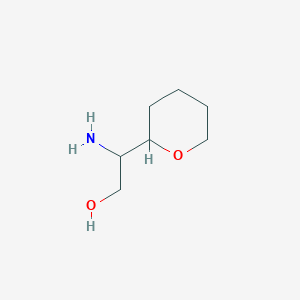
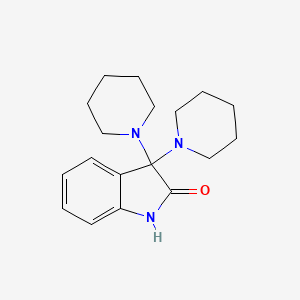


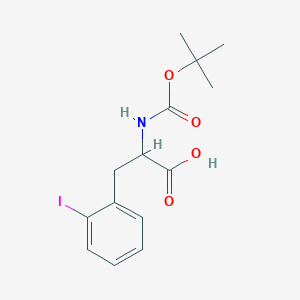

![2-(4-Styrylphenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B13096663.png)
![6-Bromo-4-chloro-7,7-dimethyl-7H-pyrano[2,3-d]pyrimidine](/img/structure/B13096666.png)
![4-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13096670.png)

![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13096694.png)
